Ethyl 6-methylheptanoate

Vue d'ensemble

Description

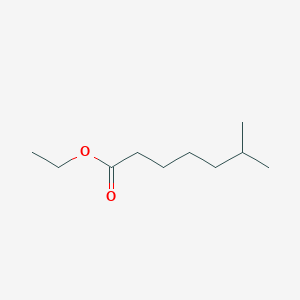

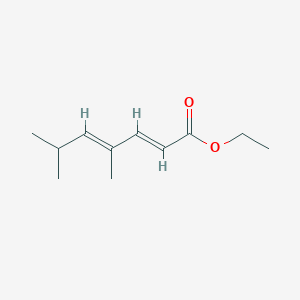

Ethyl 6-methylheptanoate is a chemical compound with the molecular formula C9H18O2 . It is also known by other names such as Methyl 6-methylheptanoate and Heptanoic acid, 6-methyl-, methyl ester .

Molecular Structure Analysis

The molecular structure of Ethyl 6-methylheptanoate consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

Ethyl 6-methylheptanoate has a density of 0.9±0.1 g/cm3, a boiling point of 176.5±8.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It has a molar refractivity of 45.5±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 181.0±3.0 cm3 .Applications De Recherche Scientifique

1. Organic Synthesis and Chemical Reactions

Ethyl 6-methylheptanoate and its derivatives have been explored in various chemical reactions, particularly in organic synthesis. For instance, Zhu et al. (2003) discovered that Ethyl 2-methyl-2,3-butadienoate can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and high diastereoselectivities (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003). This process is significant for synthesizing complex organic compounds. Similarly, McCullagh and Hirakis (2017) outlined the synthesis of Ethyl 6-acetoxyhexanoate, a fragrance compound with a raspberry-like odor, by employing a multi-step esterification process which could be useful in second-year organic chemistry courses (J. McCullagh & Sophia P. Hirakis, 2017).

2. Material Science and Catalysis

Ethyl 6-methylheptanoate derivatives have been mentioned in studies related to materials science and catalysis. Mishra, Daniele, and Hubert-Pfalzgraf (2007) discussed the applications of metal alkanoates, including metal 2-ethylhexanoates, as metal-organic precursors in materials science, catalysts for ring-opening polymerizations, and in painting industries due to their properties as driers (Shashank Mishra, S. Daniele, & L. Hubert-Pfalzgraf, 2007). This underlines the potential of Ethyl 6-methylheptanoate derivatives in various industrial applications.

3. Energy and Biofuels

In the context of energy and biofuels, Zhang and Boehman (2010) studied the autoignition of biodiesel surrogates, including methyl heptanoate and ethyl hexanoate, in a motored CFR engine. They observed that both esters exhibited cool flame behavior, indicating their reactivity in the low-temperature region (Yu Zhang & A. Boehman, 2010). This study is crucial for understanding the combustion characteristics of biodiesel components and for developing efficient biofuels.

Safety And Hazards

Ethyl 6-methylheptanoate is a combustible liquid . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used for extinction .

Propriétés

IUPAC Name |

ethyl 6-methylheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-12-10(11)8-6-5-7-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXQODVJBLUBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457893 | |

| Record name | Heptanoic acid, 6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methylheptanoate | |

CAS RN |

62337-58-0 | |

| Record name | Heptanoic acid, 6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)

![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)

![Thiazolo[5,4-c]pyridine](/img/structure/B153566.png)